![molecular formula C21H23N3O B187194 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 5537-35-9](/img/structure/B187194.png)
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as Ro 15-4513, is a selective antagonist of the GABAA receptor. It was first synthesized in 1983 by a group of researchers at F. Hoffmann-La Roche Ltd. Ro 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders.
Mécanisme D'action
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 acts as a selective antagonist of the GABAA receptor, specifically targeting the benzodiazepine binding site. By blocking the effects of ethanol on the GABAA receptor, 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 can help reduce the reinforcing effects of alcohol and potentially aid in the treatment of alcoholism.
Effets Biochimiques Et Physiologiques
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been shown to have anxiolytic and sedative effects in animal models, which are likely mediated by its action on the GABAA receptor. It has also been shown to block the development of tolerance to ethanol in animal models of alcoholism, suggesting that it may be able to help reduce the addictive potential of alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied in animal models and has shown promising results in the treatment of alcoholism, anxiety, and sleep disorders. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513. One area of interest is its potential use in combination with other drugs for the treatment of alcoholism. Another area of interest is its potential use in the treatment of anxiety and sleep disorders. Additionally, more research is needed to determine the long-term safety and efficacy of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 in humans.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 involves a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in the presence of triethylamine to yield 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders. It has been shown to selectively block the effects of ethanol on the GABAA receptor, which has led to its use in animal models of alcoholism. 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
Propriétés
Numéro CAS |
5537-35-9 |
|---|---|
Nom du produit |
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline |
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C21H23N3O/c1-13-10-16-12-21(3,4)24-19(15-6-8-17(25-5)9-7-15)22-23-20(24)18(16)11-14(13)2/h6-11H,12H2,1-5H3 |
Clé InChI |
LUGLLAHZGTUSAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





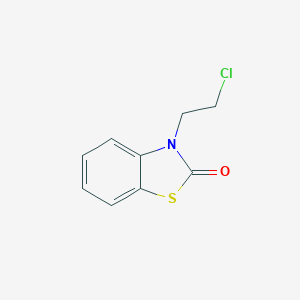
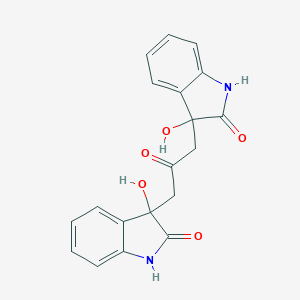
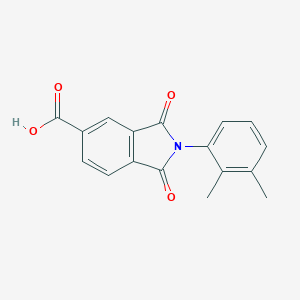
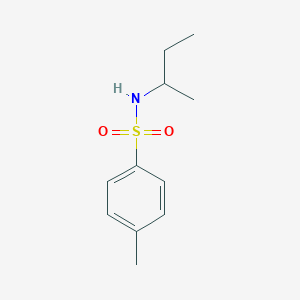
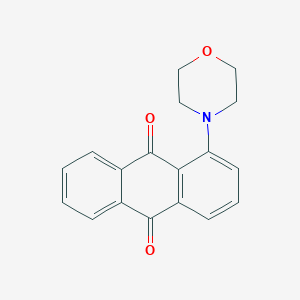
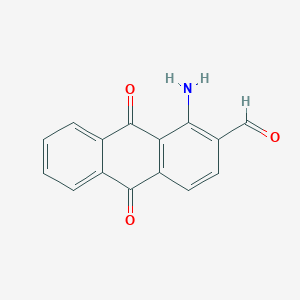
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
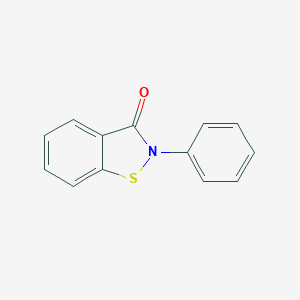
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)